molecular formula C9H13NO2 B047019 2-(2-Methoxyphenoxy)ethylamine CAS No. 1836-62-0

2-(2-Methoxyphenoxy)ethylamine

Cat. No.: B047019
CAS No.: 1836-62-0
M. Wt: 167.2 g/mol
InChI Key: CKJRKLKVCHMWLV-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)ethylamine: is an organic compound with the molecular formula C9H13NO2 . It is a colorless to light yellow liquid that is sensitive to air and moisture. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including beta-blockers like Carvedilol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 2-(2-Methoxyphenoxy)ethylamine involves several steps:

    Synthesis of 2-(2-Methoxyphenoxy)ethanol: This is achieved by reacting guaiacol with ethylene oxide under basic conditions.

    Conversion to 2-(2-Methoxyphenoxy)ethyl chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride.

    Formation of N-(2-Methoxyphenoxy)ethylphthalimide: The chloride reacts with potassium phthalimide to form the phthalimide derivative.

    Hydrolysis to this compound: Finally, the phthalimide is hydrolyzed under basic conditions to yield the desired amine.

Industrial Production Methods:

The industrial production of this compound follows similar steps but is optimized for higher yields and cost-effectiveness. The overall yield of the four-step process is approximately 73.04%, which is significantly higher than previous methods .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2-Methoxyphenoxy)ethylamine can undergo oxidation reactions to form corresponding aldehydes or acids.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: : 2-(2-Methoxyphenoxy)ethylamine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: : It is used in the study of enzyme interactions and as a building block for biologically active compounds.

Medicine: : The compound is a key intermediate in the synthesis of Carvedilol, a beta-blocker used to treat high blood pressure and heart failure .

Industry: : It is used in the production of various fine chemicals and as a precursor in the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)ethylamine is primarily related to its role as an intermediate in the synthesis of Carvedilol. Carvedilol works by blocking beta-adrenergic receptors, which reduces heart rate and blood pressure. The compound itself interacts with various enzymes and receptors during its conversion to Carvedilol .

Comparison with Similar Compounds

Uniqueness:

2-(2-Methoxyphenoxy)ethylamine is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceuticals. Its ether linkage and amine group make it particularly useful in medicinal chemistry .

Properties

IUPAC Name

2-(2-methoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJRKLKVCHMWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171449
Record name 2-(2-Methoxyphenoxy)ethyl amine
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1836-62-0
Record name 2-(2-Methoxyphenoxy)ethanamine
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Record name 2-(2-Methoxyphenoxy)ethyl amine
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Record name 2-(2-Methoxyphenoxy)ethyl amine
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Record name 2-(2-Methoxyphenoxy)ethanamine
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Record name 2-(2-METHOXYPHENOXY)ETHYL AMINE
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Synthesis routes and methods I

Procedure details

Carvedilol (4 g) was dissolved in 76 mL dioxane at room temperature, and 110 mL of water were added in portions of about 10 mL to the stirred solution. The resulting solution was left at room temperature without stirring for about 15 h, then the crystalline precipitate which had formed was filtered through a buchner funnel and dried in desiccator at room temperature (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Carvedilol (4 g) was dissolved in 45 mL of a mixture of 96% Ethanol and 4% water by heating the mixture under stirring in a 55° C. water bath. The solution was cooled and left at room temperature without stirring for about 14 hours, the crystals were filtered through a buchner funnel, rinsed twice with about 10 ml cold (4° C.) 96% ethanol, and dried in a desiccator at room temperature (connected to air pump) until constant weight to yield carvedilol Form III.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

Carvedilol (4 g) was dissolved in 267 mL dioxane/water in the ratio 1:1.4 respectively by heating the mixture under stirring at 55° C. water bath. The resulting solution was left at room temperature without stirring for about 15 h then the crystals were filtered through a buchner funnel and dried in a desiccator (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
267 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods IV

Procedure details

Carvedilol (4 g) was dissolved in 39 mL pyridine by stirring at room temperature. 70 mL of water was then added dropwise until crystallization began. The solution was left at room temperature without stirring for about 80 h, then the crystals were filtered through a buchner and dried in a desiccator at room temperature (connected to air pump) until constant weight to yield Carvedilol Form III.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-(2-Methoxyphenoxy)ethylamine in current scientific research?

A1: this compound serves as a crucial building block in the synthesis of Carvedilol [, , , ]. This molecule provides the characteristic ethanolamine side chain present in Carvedilol, which is essential for its beta-blocking activity.

Q2: Can you describe a common synthetic route for incorporating this compound into the Carvedilol structure?

A2: A frequently employed method involves reacting this compound with 4-(oxirane-2-ylmethoxy)-9H-carbazole []. This reaction typically takes place in the presence of a base and utilizes a C2 to C5 alcohol as a solvent at elevated temperatures. This leads to the formation of Carvedilol.

Q3: Are there alternative methods for using this compound in Carvedilol synthesis?

A3: Yes, another approach involves reacting this compound hydrochloride with 4-(2,3-epoxypropoxy)-carbazole []. This reaction is conducted in the presence of a base and a hydroxylic solvent at temperatures ranging from 30°C to 90°C, ultimately yielding Carvedilol.

Q4: How is the chirality of Carvedilol addressed during synthesis involving this compound?

A4: Synthesis of (S)-Carvedilol, the enantiomer with desired pharmacological activity, can be achieved by reacting N-benzyl-2-(2-Methoxyphenoxy)ethylamine with (S)-4-(2,3-epoxypropoxy)-9H-carbazole []. This method highlights the importance of chiral starting materials or specific reaction conditions to obtain the desired enantiomer.

Q5: Beyond its use in Carvedilol synthesis, are there other applications of this compound in research?

A5: While primarily recognized for its role in Carvedilol synthesis, this compound or its derivatives have been explored in the development of novel azomethine metal complexes for potential biological applications, including DNA binding studies [].

Q6: What are the implications of using different salts of this compound in Carvedilol synthesis?

A6: Employing different salts, such as the hydrochloride salt [], can influence reaction conditions and product purity. The choice of salt might affect solubility, reactivity, and the need for additional purification steps during Carvedilol synthesis.

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